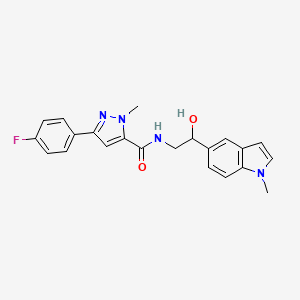
3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F N₃O₂
- Molecular Weight : 327.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing both indole and pyrazole moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The indole structure is known for its role in anticancer properties, while the pyrazole moiety contributes to anti-inflammatory and antimicrobial activities. The specific interactions of this compound with cellular pathways are still under investigation, but preliminary studies suggest it may inhibit tumor growth and modulate inflammatory responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole and pyrazole derivatives:
-
Cytotoxicity Studies :
- The compound was tested against various cancer cell lines, including HCT116 (colorectal carcinoma) and A549 (lung carcinoma). It exhibited IC50 values indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
- Table 1 summarizes the IC50 values against different cell lines:
Cell Line IC50 (µg/mL) Comparison Control (IC50 µg/mL) HCT116 193.93 371.36 A549 208.58 371.36 -
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as demonstrated in in vitro assays. This suggests a mechanism involving programmed cell death, which is crucial for eliminating cancerous cells.
Anti-inflammatory Activity
The pyrazole ring is associated with anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines in cell culture models:
- Cytokine Inhibition : It was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The indole structure contributes to antimicrobial properties:
- Preliminary tests indicate that the compound exhibits activity against certain bacterial strains, although further studies are needed to quantify this effect.
Case Studies
A notable study conducted by Zhang et al. evaluated a series of pyrazole derivatives, including this compound, for their anticancer properties. The study highlighted that compounds with similar structural features demonstrated varying degrees of efficacy against multiple cancer cell lines, emphasizing the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-26-10-9-15-11-16(5-8-19(15)26)21(28)13-24-22(29)20-12-18(25-27(20)2)14-3-6-17(23)7-4-14/h3-12,21,28H,13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGTWIDXKGGACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














